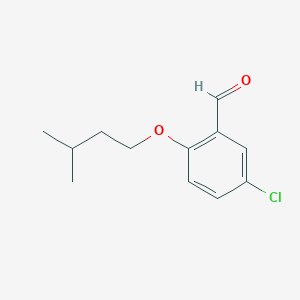

5-Chloro-2-(3-methylbutoxy)benzaldehyde

描述

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. wisdomlib.org The benzaldehyde core, a benzene (B151609) ring attached to a formyl group, is a simple aromatic aldehyde. wikipedia.org The reactivity of the aldehyde group and the potential for substitution on the aromatic ring make these compounds highly valuable. ncert.nic.in

The chemical behavior of substituted benzaldehydes is largely dictated by the nature and position of the substituents on the aromatic ring. These substituents can influence the reactivity of the aldehyde group through electronic effects (both inductive and resonance) and steric hindrance. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com Conversely, electron-donating groups can decrease its reactivity. The position of the substituent (ortho, meta, or para) also plays a critical role in directing further reactions on the aromatic ring. youtube.com

5-Chloro-2-(3-methylbutoxy)benzaldehyde is a disubstituted benzaldehyde. The chlorine atom at the 5-position and the alkoxy group at the 2-position significantly modify the electronic and steric properties of the parent benzaldehyde molecule.

Overview of Research Trajectories for Alkoxy-Substituted Aromatic Aldehydes

Alkoxy-substituted aromatic aldehydes are a significant subclass of substituted benzaldehydes, frequently employed in the synthesis of natural products, pharmaceuticals, and materials. researchgate.net The alkoxy group (-OR) is generally considered an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the aldehyde functionality.

Research in this area often focuses on several key trajectories:

Synthesis of Complex Molecules: Alkoxy-substituted aldehydes are common intermediates in multi-step syntheses. arkat-usa.org The aldehyde can be transformed into a variety of other functional groups, while the alkoxy group can be a key feature of the final target molecule or a protecting group for a phenol.

Medicinal Chemistry: The presence of alkoxy groups can enhance the biological activity of a molecule. researchgate.net They can improve properties like lipophilicity, which affects how a drug is absorbed and distributed in the body. nih.gov

Materials Science: These compounds can be used as precursors for polymers and other functional materials.

The 3-methylbutoxy group in this compound is a branched alkoxy group, which adds another layer of structural complexity and potential for specific interactions in biological systems or material architectures.

Significance of Halogenation and Branched Alkoxy Moieties in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms and branched alkyl chains into organic molecules are two powerful strategies in modern organic and medicinal chemistry.

Halogenation: The incorporation of halogens, such as chlorine, into a molecule can have profound effects on its physical and biological properties. nih.gov Halogen atoms are electronegative and can alter the electronic environment of a molecule, influencing its reactivity and acidity. mdpi.com In medicinal chemistry, halogenation is a common strategy to:

Improve Metabolic Stability: Replacing a hydrogen atom with a halogen can block sites of metabolic oxidation, increasing the drug's half-life. nih.gov

Enhance Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a drug to its target receptor. nih.gov

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes. nih.gov

Branched Alkoxy Moieties: The branching in an alkyl chain, such as the isopentyl structure in the 3-methylbutoxy group, can also be of significant interest. In medicinal chemistry, branched chains can:

Provide Steric Bulk: This can be used to control the conformation of a molecule or to selectively block access to a particular part of the molecule.

Influence Lipophilicity: Branching can affect how a molecule interacts with water and lipid environments, which is crucial for drug design. nih.gov

Enhance Receptor Binding: The specific shape of a branched chain can lead to a better fit within a receptor's binding pocket, potentially increasing potency. nih.gov

The combination of a chlorine atom and a branched alkoxy group in this compound makes it a molecule with a unique set of properties that could be exploited in various areas of chemical research.

Chemical Data

Below are tables summarizing key information for this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 81995-29-1 | guidechem.comguidechem.com |

| Molecular Formula | C12H15ClO2 | guidechem.com |

| Molecular Weight | 226.70 g/mol | guidechem.com |

| Boiling Point | 318.9 °C at 760 mmHg | guidechem.com |

| Density | 1.114 g/cm³ | guidechem.com |

| Refractive Index | 1.532 | guidechem.com |

| Flash Point | 125.7 °C | guidechem.com |

Table 2: Related Substituted Benzaldehydes

| Compound Name | Molecular Formula | CAS Number | Key Feature(s) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | C7H5ClO | 104-88-1 | Halogen substituent mdpi.com |

| 2,4-Dichlorobenzaldehyde | C7H4Cl2O | 874-42-0 | Multiple halogen substituents mdpi.com |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | C8H7ClO2 | 23602-63-3 | Halogen and hydroxyl substituents nih.gov |

| 3-Chloro-5-methylbenzaldehyde | C8H7ClO | 103426-20-6 | Halogen and alkyl substituents nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQAKLJVVSXIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396209 | |

| Record name | 5-chloro-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-29-1 | |

| Record name | 5-Chloro-2-(3-methylbutoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Strategies for the Preparation of 5-Chloro-2-(3-methylbutoxy)benzaldehyde

The synthesis of this compound can be approached through several strategic disconnections, primarily focusing on the formation of the ether linkage, the introduction of the aldehyde group, or the halogenation of a pre-functionalized benzaldehyde (B42025) core.

Nucleophilic Substitution Approaches to the Alkoxy Moiety

A primary and highly effective method for introducing the 3-methylbutoxy group is through a Williamson-like ether synthesis. This approach involves the nucleophilic substitution of a halide by an alkoxide. The most common pathway starts with the commercially available 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde). The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then reacts with an appropriate 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane) to form the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction mechanism. The choice of base is crucial to ensure efficient deprotonation without interfering with the aldehyde functionality.

| Starting Material | Reagents | Reaction Conditions | Product |

| 5-Chloro-2-hydroxybenzaldehyde | 1. Sodium hydride (NaH) or Potassium carbonate (K2CO3)2. 1-Bromo-3-methylbutane | Dry N,N-dimethylformamide (DMF) or acetone, room temperature to reflux | This compound |

This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved under relatively mild conditions. A similar synthesis has been reported for the preparation of 5-chloro-2-(4-chloro-trans-2-butenyloxy)-benzaldehyde, where 5-chlorosalicylaldehyde (B124248) is reacted with 1,4-dichloro-2-butene in the presence of a base. prepchem.com

Aldehyde Functionalization Techniques

An alternative synthetic strategy involves the introduction of the aldehyde group onto a pre-existing 4-chloro-1-(3-methylbutoxy)benzene ring. This approach requires a formylation reaction, for which several named reactions are applicable. The directing effect of the strongly activating ortho-, para-directing alkoxy group and the deactivating but ortho-, para-directing chloro group will favor formylation at the position ortho to the alkoxy group.

Common formylation methods include:

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile.

Gattermann Reaction: This method introduces a formyl group using hydrogen cyanide and a Lewis acid catalyst.

Duff Reaction: This reaction involves the formylation of an activated aromatic ring, such as a phenol, using hexamethylenetetramine.

| Starting Material | Formylation Method | Reagents | Expected Major Product |

| 4-Chloro-1-(3-methylbutoxy)benzene | Vilsmeier-Haack | POCl3, DMF, then H2O workup | This compound |

| 4-Chloro-1-(3-methylbutoxy)benzene | Gattermann | HCN, AlCl3 | This compound |

The Vilsmeier-Haack reaction is often preferred due to its milder conditions and avoidance of highly toxic reagents like hydrogen cyanide.

Halogenation Strategies for the Benzaldehyde Core

A third synthetic route involves the direct halogenation of 2-(3-methylbutoxy)benzaldehyde. In this scenario, the regioselectivity of the chlorination is governed by the directing effects of the existing substituents. The 3-methylbutoxy group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The combined effect of these two groups will direct the incoming electrophile (the chlorine) to the position para to the alkoxy group and meta to the aldehyde group, which is the desired C-5 position.

The reaction is typically carried out using a chlorinating agent and a Lewis acid catalyst to enhance the electrophilicity of the chlorine.

| Starting Material | Reagents | Reaction Conditions | Product |

| 2-(3-Methylbutoxy)benzaldehyde | Chlorine (Cl2), Iron(III) chloride (FeCl3) or Aluminum chloride (AlCl3) | Inert solvent (e.g., CCl4 or CH2Cl2), dark, cool conditions | This compound |

This approach is straightforward, but care must be taken to control the reaction conditions to avoid over-halogenation or side reactions.

Multi-step Convergent and Divergent Syntheses

The synthesis of this compound and related derivatives can also be designed using convergent or divergent strategies to build molecular complexity.

Convergent Synthesis: A convergent approach would involve the synthesis of two key intermediates that are then coupled in a final step. For instance, a boronic acid derivative of 2-(3-methylbutoxy)benzene could be prepared and then coupled with a suitable chlorinated aromatic partner bearing the aldehyde functionality (or a precursor) via a Suzuki coupling reaction. While more complex, this strategy can be highly efficient for creating libraries of related compounds.

Divergent Synthesis: A divergent synthesis would start from a common intermediate, such as this compound, which is then used to generate a variety of other molecules. For example, the aldehyde group could be oxidized to a carboxylic acid, reduced to an alcohol, or used as a substrate in condensation reactions to create a diverse range of derivatives.

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: the aldehyde, the chloro substituent, and the alkoxy group on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the this compound ring is a key transformation. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

-O(CH2)2CH(CH3)2 (3-methylbutoxy) group: An activating ortho-, para-director.

-Cl (Chloro) group: A deactivating ortho-, para-director.

-CHO (Aldehyde) group: A deactivating meta-director.

The positions ortho and para to the strongly activating alkoxy group are C-3 and C-6. The position ortho to the chloro group is C-6, and the position para is C-2 (already substituted). The position meta to the aldehyde group is C-3. Therefore, the most activated position for electrophilic attack is C-3, which is ortho to the activating alkoxy group and meta to the deactivating aldehyde group. The C-6 position is sterically hindered by the adjacent aldehyde group.

Common EAS reactions and their predicted outcomes are summarized below:

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 3-Nitro-5-chloro-2-(3-methylbutoxy)benzaldehyde |

| Halogenation (Bromination) | Br2, FeBr3 | 3-Bromo-5-chloro-2-(3-methylbutoxy)benzaldehyde |

| Sulfonation | Fuming H2SO4 | 5-Chloro-2-(3-methylbutoxy)-3-sulfobenzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Likely to be unsuccessful due to the deactivating effect of the aldehyde group. |

The deactivating nature of the benzaldehyde ring, particularly due to the aldehyde and chloro substituents, means that harsh reaction conditions may be required for these transformations. Friedel-Crafts reactions are generally not feasible on strongly deactivated rings. masterorganicchemistry.comyoutube.com

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functionality in this compound is a primary site for nucleophilic attack, enabling the formation of a wide array of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a secondary alcohol.

Organometallic Additions: Grignard reagents and organolithium compounds are powerful carbon-based nucleophiles that readily react with the aldehyde. libretexts.orgyoutube.comlibretexts.org For instance, the addition of a Grignard reagent, such as methylmagnesium bromide, would yield a secondary alcohol. The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then quenched with an aqueous acid workup to afford the final alcohol product. libretexts.org

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. organic-chemistry.org This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction with substituted benzaldehydes can be influenced by the nature of the substituents on the aromatic ring. mdma.chwikipedia.orgsigmaaldrich.com For instance, ortho-alkoxy and ortho-chloro substituents can affect the E/Z ratio of the resulting alkene. mdma.chsigmaaldrich.com

Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine through reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion by reaction with a primary or secondary amine, respectively, which is then reduced in situ to the corresponding amine. libretexts.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org The choice of reducing agent can be critical to selectively reduce the imine in the presence of the starting aldehyde. Recent advancements have also explored electrochemical methods for reductive amination. chemeurope.comyoutube.com

Redox Chemistry Involving the Aldehyde Functionality

The aldehyde group in this compound can undergo both oxidation and reduction, providing access to the corresponding carboxylic acid and benzyl (B1604629) alcohol derivatives.

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloro-2-(3-methylbutoxy)benzoic acid. A variety of oxidizing agents can be employed for this transformation. Classic reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄). More modern and milder methods often utilize reagents like silver oxide (Ag₂O) or employ catalytic systems. For instance, a metal-free oxidation using 1-hydroxycyclohexyl phenyl ketone as an oxidant has been reported for the chemoselective oxidation of aldehydes to carboxylic acids. organic-chemistry.org

Reduction to Benzyl Alcohol: The aldehyde functionality can be reduced to a primary alcohol, yielding 5-chloro-2-(3-methylbutoxy)benzyl alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters that might be present in more complex substrates. LiAlH₄ is a more powerful reducing agent and will also readily reduce esters and carboxylic acids.

Transformations of the Chloro Substituent

The chloro substituent on the aromatic ring opens up possibilities for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. It can also undergo nucleophilic aromatic substitution under certain conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govharvard.eduresearchgate.net This would enable the synthesis of biphenyl (B1667301) derivatives or the introduction of various alkyl or alkenyl groups at the 5-position of the benzaldehyde ring. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective for the coupling of aryl chlorides. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. youtube.comorganic-chemistry.orgwikipedia.orglibretexts.orgcapes.gov.bracs.org This method is a powerful tool for synthesizing a wide range of substituted anilines from the corresponding aryl halide. The choice of ligand is crucial for the success of this transformation, with various specialized phosphine ligands being developed to accommodate a broad scope of amine coupling partners. wikipedia.orgacs.org

Nucleophilic Aromatic Substitution (SₙAr): While aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing aldehyde group, particularly at the ortho position, can activate the ring for nucleophilic aromatic substitution. chemeurope.comyoutube.comyoutube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemeurope.comlibretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. For this to occur effectively, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 2 3 Methylbutoxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For 5-Chloro-2-(3-methylbutoxy)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the 3-methylbutoxy side chain. The aldehydic proton typically appears as a singlet in the downfield region, around δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the chloro and alkoxy substituents. The protons of the 3-methylbutoxy group will present a characteristic set of signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and typically resonates around δ 190 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with their specific shifts dictated by the electronic effects of the substituents. The carbons of the 3-methylbutoxy chain will be observed at higher field strengths.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on known values for similar substituted benzaldehydes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | s | - |

| Ar-H | 7.5 - 7.8 | m | - |

| O-CH₂ | 3.9 - 4.1 | t | ~6.5 |

| CH₂-CH | 1.7 - 1.9 | m | - |

| CH(CH₃)₂ | 1.9 - 2.1 | m | ~6.7 |

| CH(CH₃)₂ | 0.9 - 1.0 | d | ~6.6 |

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on known values for similar substituted benzaldehydes. organicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 192 |

| C-Cl | 128 - 132 |

| C-O | 155 - 159 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 125 - 140 |

| O-CH₂ | 68 - 72 |

| CH₂-CH | 37 - 41 |

| CH(CH₃)₂ | 24 - 28 |

| CH(CH₃)₂ | 21 - 24 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the 3-methylbutoxy chain and between neighboring aromatic protons, confirming their relative positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the O-CH₂ protons would show a cross-peak with the signal for the O-CH₂ carbon. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (2-3 bond) couplings between carbon and proton atoms. sdsu.edu This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the aldehydic proton (CHO) would show a correlation to the aromatic carbon it is attached to, as well as the adjacent aromatic carbon. researchgate.netyoutube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net In this case, NOESY could reveal spatial proximity between the protons of the O-CH₂ group and the aromatic proton at the C3 position, confirming the orientation of the alkoxy side chain.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Fragmentation Pattern Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a series of fragment ions that are diagnostic of its structure. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). youtube.comdocbrown.infomiamioh.edu The 3-methylbutoxy side chain can also undergo fragmentation, such as the loss of an isobutyl radical or an isobutene molecule. The analysis of these fragments helps to piece together the molecular structure. researchgate.netresearchgate.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted fragmentation based on the analysis of related benzaldehyde (B42025) derivatives. docbrown.infomiamioh.edu

| m/z | Proposed Fragment |

| 226/228 | [M]⁺ (Molecular ion) |

| 225/227 | [M-H]⁺ |

| 197/199 | [M-CHO]⁺ |

| 170/172 | [M-C₄H₈]⁺ |

| 141/143 | [M-C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.com

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1680-1705 cm⁻¹. The C-H stretching of the aldehyde group usually appears as a pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage will give rise to a strong band around 1250 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the aromatic ring vibrations and the C-C backbone of the alkyl chain. The C=O stretch is also Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Predicted frequencies based on typical values for substituted benzaldehydes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aldehyde C-H Stretch | 2850 - 2810, 2750 - 2710 | Medium |

| C=O Stretch | 1705 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | 1260 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, offering unparalleled insight into the molecule's conformation and the intricate network of intermolecular forces that govern its crystal packing. While specific crystallographic data for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state structure can be extrapolated from the analysis of closely related substituted benzaldehyde derivatives.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu The process involves irradiating a single, high-quality crystal of the target compound with a monochromatic X-ray beam. The interaction of these X-rays with the electron clouds of the atoms within the crystal lattice produces a unique diffraction pattern of spots. carleton.edu By meticulously measuring the positions and intensities of these diffracted spots, researchers can mathematically reconstruct a three-dimensional model of the electron density within the crystal's unit cell—the fundamental repeating unit of the crystal lattice. From this electron density map, the precise positions of the individual atoms can be determined, yielding a definitive molecular structure. carleton.edu

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d). carleton.edu

For a compound like this compound, obtaining suitable single crystals would be the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is mounted on a diffractometer, the diffraction data is collected. This data is then processed to determine the unit cell parameters (the dimensions and angles of the unit cell: a, b, c, α, β, γ), the space group (which describes the symmetry of the crystal), and the atomic coordinates of each atom in the asymmetric unit.

While data for the title compound is absent, analysis of related structures provides a template for what might be expected. For instance, the crystallographic data for various substituted benzaldehydes and aromatic compounds reveal common crystal systems and space groups.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for Related Aromatic Compounds This table presents typical data for analogous compounds to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. The data is not for this compound.

| Parameter | Example 1: A Chloro-substituted Benzoic Acid Derivative mdpi.com | Example 2: A Substituted Benzaldehyde Thiosemicarbazone researchgate.net | Example 3: A Substituted Thiophene Benzaldehyde researchgate.net |

| Chemical Formula | C₇H₄Cl₂O₂ | C₈H₈ClN₃S | C₁₅H₁₆O₂S |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | Value | 7.934(2) | 7.2016 (14) |

| b (Å) | Value | 11.242(3) | 8.9375 (18) |

| c (Å) | Value | 11.615(2) | 10.922 (2) |

| α (°) | Value | 74.775(3) | 91.50 (3) |

| β (°) | Value | 75.389(2) | 107.69 (3) |

| γ (°) | Value | 83.448(2) | 93.25 (3) |

| Volume (ų) | Value | 966.0(4) | 668.0 (2) |

| Z | 2 | 4 | 2 |

Note: Specific values for Example 1 are not provided in the source abstract. Z represents the number of molecules in the unit cell.

The refinement of the crystal structure model allows for the precise determination of all bond lengths, bond angles, and torsional angles within the this compound molecule. This would definitively establish the conformation of the flexible 3-methylbutoxy side chain and the orientation of the aldehyde group relative to the benzene ring.

Crystal Packing and Intermolecular Interactions

C-H···O Hydrogen Bonds: A prevalent interaction in the crystal structures of benzaldehyde derivatives is the weak C-H···O hydrogen bond. rsc.org The aldehyde group, with its electronegative oxygen atom, is a potent hydrogen bond acceptor. It is highly probable that the aldehyde C-H group and aromatic C-H groups of one molecule will form C-H···O interactions with the aldehyde oxygen or the ether oxygen of neighboring molecules. These interactions often form dimers or chain-like motifs that extend throughout the crystal lattice. rsc.org

Halogen Bonding: The presence of a chlorine atom at the 5-position introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom or the π-system of an aromatic ring (C-Cl···O or C-Cl···π interactions). Studies on other chloro-substituted aromatic compounds have demonstrated that these interactions can significantly influence crystal packing. rsc.org In some cases, type I halogen-halogen (Cl···Cl) interactions may also contribute to the stability of the crystal lattice. rsc.org

π-π Stacking Interactions: The aromatic nature of the benzene ring in this compound makes it susceptible to π-π stacking interactions. These occur when the planar aromatic rings of adjacent molecules arrange themselves in either a face-to-face or an offset (parallel-displaced) fashion. These interactions are a significant cohesive force in the packing of many aromatic compounds. rsc.org

Van der Waals Forces: The flexible, non-polar 3-methylbutoxy (isopentyloxy) group will primarily interact with adjacent molecules through weaker, non-directional van der Waals forces. The conformation and packing of this alkyl chain will be crucial in minimizing steric hindrance and maximizing packing efficiency.

The interplay of these various interactions—C-H···O hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces—will ultimately define the three-dimensional supramolecular architecture of crystalline this compound. rsc.org The specific arrangement will determine the density, melting point, and other macroscopic properties of the solid. The analysis of derivatives would likely show that modifications to the substituent groups can subtly or dramatically alter these intermolecular interactions, potentially leading to different crystal packing arrangements, a phenomenon known as polymorphism. mdpi.com

Computational Chemistry and in Silico Modeling of 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Chloro-2-(3-methylbutoxy)benzaldehyde. These calculations, rooted in the principles of quantum mechanics, can determine the molecule's geometry, energy, and the distribution of electrons, which are central to its chemical identity and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for compounds analogous to this compound, such as other substituted benzaldehydes, have been effectively used to optimize molecular geometry and calculate various thermodynamic and electronic properties. conicet.gov.arresearchgate.net For instance, studies on similar molecules often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmalayajournal.org

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available in published literature, DFT studies on related structures like 4-(Dimethylamino)benzaldehyde and 3-Ethoxy-4-hydroxybenzaldehyde have successfully correlated calculated parameters with experimental data from X-ray diffraction. conicet.gov.arresearchgate.net Such studies confirm the reliability of DFT in predicting the three-dimensional structure of these types of molecules.

Table 1: Illustrative Calculated Properties for a Substituted Benzaldehyde (B42025) using DFT (Note: This data is representative of typical DFT outputs for similar molecules and not specific to this compound)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -845.1234 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular orbital (MO) analysis is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests that the molecule is more reactive. malayajournal.orgresearchgate.net For substituted benzaldehydes, the HOMO is often located on the benzene (B151609) ring, while the LUMO can be centered on the aldehyde group, indicating these are the primary sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. malayajournal.org These maps are invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. malayajournal.org For a molecule like this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen of the aldehyde group and parts of the aromatic ring would show positive potential. malayajournal.orgnih.gov

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not documented, the methodology is widely applied to understand the behavior of similar aromatic compounds and their interactions in various environments, such as in solution or with biological macromolecules. researchgate.netnih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The 3-methylbutoxy group attached to the benzaldehyde core introduces significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Potential Energy Scan (PES) studies, often performed using DFT, are a common method for this analysis. researchgate.net For this compound, key dihedral angles to scan would include those around the C-O bonds of the ether linkage and the C-C bonds of the isobutyl group. The results of such an analysis would be an energy landscape, a plot showing the relative energy of the molecule as a function of these rotations. The minima on this landscape correspond to stable conformers. Understanding the preferred conformation is essential as the molecule's shape can significantly influence its physical properties and biological activity.

Predictive Modeling for Reactivity and Selectivity

Computational models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's chemical structure with its activity or properties. researchgate.net

For aldehydes, predictive models have been developed for properties like aquatic toxicity and reactivity with oxidants. acs.orgacs.org These models often use descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, partial atomic charges, and surface area properties. acs.org For instance, the aldehyde group in aromatic aldehydes is known to be a deactivating, meta-directing group in electrophilic aromatic substitution reactions. doubtnut.com Computational models can quantify this effect by calculating the charge distribution and activation energies for electrophilic attack at the ortho, meta, and para positions. Such models can predict that electrophilic substitution on this compound will likely occur at the positions meta to the aldehyde group. doubtnut.com More advanced automated reaction modeling frameworks can even predict entire reaction pathways and product distributions without prior human guidance. chemrxiv.orgnih.gov

An in-depth examination of the pharmacological properties of this compound and its related analogues reveals a landscape of diverse biological activities. Research into this class of compounds, while not extensive for the specific molecule, indicates potential therapeutic applications based on the activities of structurally similar benzaldehyde derivatives. This article synthesizes the available scientific literature on the in vitro biological screening, mechanistic pharmacology, and structure-activity relationships of these compounds.

Pharmacokinetics, Metabolism, and Toxicology of 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The characterization of a compound's ADME properties is fundamental to preclinical development. These studies help to predict its in vivo behavior, including its onset and duration of action, as well as its potential for accumulation and toxicity.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting how quickly a compound is metabolized in the body. researchgate.netresearchgate.net These assays typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govnuvisan.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint) and in vitro half-life (t½). nih.gov This data helps in classifying a compound as having low, moderate, or high metabolic stability, which in turn can predict its in vivo clearance and bioavailability. researchgate.netnih.gov

Table 1: Hypothetical In Vitro Metabolic Stability Data for 5-Chloro-2-(3-methylbutoxy)benzaldehyde

| Test System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Hepatocytes | Data not available | Data not available |

| Rat Hepatocytes | Data not available | Data not available |

Identification of Major Metabolites

Identifying the major metabolites of a compound is essential for understanding its metabolic pathways and for assessing the potential activity or toxicity of its byproducts. This process often involves incubating the parent compound with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the metabolites formed. researchgate.net Common metabolic transformations include oxidation, reduction, hydrolysis, and conjugation reactions. For a compound like this compound, potential metabolic pathways could involve cleavage of the ether bond, oxidation of the aldehyde group to a carboxylic acid, or hydroxylation of the aromatic ring or the alkyl chain.

Bioavailability and Plasma Protein Binding Studies

Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation unchanged. It is a critical parameter for determining the appropriate dosage and route of administration. Studies to determine bioavailability are typically conducted in animal models.

Plasma protein binding is another important factor that influences the distribution and availability of a compound to its target tissues. A high degree of plasma protein binding can limit the amount of free compound available to exert its pharmacological effect or to be metabolized and excreted. nih.gov Equilibrium dialysis or ultrafiltration are common in vitro methods used to determine the extent of plasma protein binding.

Toxicological Assessment and Safety Profiling

Toxicological studies are performed to identify potential adverse effects of a compound. These assessments are critical for ensuring the safety of new chemical entities.

Cytotoxicity Studies in Various Cell Lines

Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells. These studies are typically performed in vitro using a variety of cell lines to assess the compound's general toxicity and to identify any cell-type specific effects. Assays such as the MTT or LDH release assays are commonly used to measure cell viability and death. Benzaldehyde (B42025), a related compound, has been shown to induce cytotoxicity in human lymphocytes at certain concentrations. nih.gov

Table 2: Hypothetical Cytotoxicity Data (IC50) for this compound

| Cell Line | IC50 (µM) |

| HepG2 (Human Liver) | Data not available |

| HEK293 (Human Kidney) | Data not available |

| A549 (Human Lung) | Data not available |

| Balb/c 3T3 (Mouse Fibroblast) | Data not available |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are designed to assess the potential of a compound to damage DNA, which can lead to mutations and potentially cancer. europa.eu A standard battery of tests is often employed, including the Ames test (bacterial reverse mutation assay) to detect gene mutations, and in vitro and in vivo chromosomal aberration tests or micronucleus assays to assess chromosomal damage. nih.govnih.gov Benzaldehyde has shown mixed results in genotoxicity studies, with some evidence of inducing sister chromatid exchanges in Chinese hamster ovary cells. nih.gov

In Vivo Toxicity Studies (e.g., acute, sub-chronic)

To provide a broader context, toxicological data for the parent compound, benzaldehyde, has been reviewed. For instance, the oral LD50 of benzaldehyde in rats and mice has been reported to be in the range of 800 to 2850 mg/kg. guidechem.com In short-term oral studies with benzaldehyde, a no-observed-adverse-effect-level (NOAEL) was established at 400 mg/kg in both rats and mice. guidechem.com Subchronic oral studies on benzaldehyde indicated a NOAEL of 400 mg/kg in rats and 600 mg/kg in mice. guidechem.com However, it is crucial to emphasize that these values are for benzaldehyde and not for this compound. The presence of the chloro and 3-methylbutoxy substituents can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule.

For a structurally related compound, 3-Chloro-5-methylbenzaldehyde, GHS hazard statements suggest it is harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.gov Again, this information should be interpreted with caution as it does not directly apply to this compound.

Interactive Data Table: Toxicity Data for Related Compounds

| Compound | Test | Species | Route | Value | Reference |

| Benzaldehyde | LD50 | Rat, Mouse | Oral | 800-2850 mg/kg | guidechem.com |

| Benzaldehyde | NOAEL (Short-term) | Rat, Mouse | Oral | 400 mg/kg | guidechem.com |

| Benzaldehyde | NOAEL (Sub-chronic) | Rat | Oral | 400 mg/kg | guidechem.com |

| Benzaldehyde | NOAEL (Sub-chronic) | Mouse | Oral | 600 mg/kg | guidechem.com |

| 3-Chloro-5-methylbenzaldehyde | GHS Classification | - | Oral | Acute Tox. 4 | nih.gov |

This table presents data for related compounds and is for contextual purposes only. It does not represent the toxicity profile of this compound.

Mechanism-Based Toxicology

There is no specific information available in the scientific literature regarding the mechanism-based toxicology of this compound. The general toxicology of aldehydes involves their electrophilic nature, which allows them to react with nucleophilic sites on macromolecules, potentially leading to cellular dysfunction. acs.org The aldehyde functional group can participate in the formation of Schiff bases with primary amino groups of proteins and DNA, which can be a source of toxicity. acs.org

The presence of a chlorine atom on the benzene (B151609) ring may influence the metabolic pathways of the compound. Chlorinated aromatic compounds can sometimes be metabolized to reactive intermediates that can exert toxic effects. The ether linkage (3-methylbutoxy group) will also be a site for metabolic activity, likely undergoing O-dealkylation. However, without specific studies on this compound, any discussion of its mechanism-based toxicology remains speculative and would be an extrapolation from general principles of organic and medicinal chemistry.

Advanced Materials Science and Other Applications of 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Utilization in Polymer Synthesis and Modification

The molecular architecture of 5-Chloro-2-(3-methylbutoxy)benzaldehyde makes it a candidate for use in polymer science, primarily as a monomer or a modifying agent. The aldehyde functional group is reactive and can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with phenols to form resinous materials.

Furthermore, the aldehyde can be a site for post-polymerization modification. Polymers bearing pendant aldehyde groups can be synthesized and subsequently reacted with a variety of nucleophiles to introduce new functionalities. The presence of the chloro- and 3-methylbutoxy- groups could also influence the properties of resulting polymers, such as their solubility, thermal stability, and refractive index. The bulky 3-methylbutoxy group, in particular, might be leveraged to increase the free volume in a polymer matrix, potentially enhancing properties like gas permeability.

While specific examples of polymerization of this compound are not prominent in the literature, the reactivity of benzaldehydes in polymer chemistry is well-established, suggesting a potential avenue for future research and development of novel polymers with tailored properties.

Application in Functional Organic Materials

Substituted benzaldehydes are precursors to a wide array of functional organic materials, and this compound is no exception. A significant application of benzaldehydes is in the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine. Schiff bases are known for their diverse and interesting properties, including liquid crystallinity, photochromism, and thermochromism.

The specific substituents on the benzaldehyde (B42025) ring of this compound could lead to Schiff base derivatives with unique characteristics. The chlorine atom, being an electron-withdrawing group, and the 3-methylbutoxy group, being an electron-donating and sterically bulky group, would electronically and sterically influence the properties of the resulting imine. These materials could find applications in areas such as:

Liquid Crystals: The rigid aromatic core and the flexible alkoxy chain are structural features conducive to the formation of liquid crystalline phases.

Non-linear Optical Materials: The donor-acceptor nature of the substituted benzene (B151609) ring could be exploited in the design of molecules with large second-order non-linear optical responses.

Fluorescent Sensors: The aldehyde group can be a reactive site for the construction of chemosensors, where binding to a specific analyte induces a change in the fluorescence of the molecule.

Role as a Synthetic Intermediate in Fine Chemical Production

Perhaps the most immediate and well-supported application of this compound is as a synthetic intermediate in the production of more complex and high-value fine chemicals. The aldehyde, chloro, and ether functionalities all serve as handles for further chemical transformations.

A plausible synthetic route to this compound itself involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde (B124248) and 1-bromo-3-methylbutane (B150244). This method is analogous to the synthesis of similar chloro-alkoxy benzaldehydes reported in the literature. nih.gov

Once synthesized, the aldehyde group can undergo a wide range of chemical reactions, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Wittig reaction to form an alkene.

Grignard and organolithium additions to form secondary alcohols.

Condensation reactions to form imines, hydrazones, and other derivatives. bhu.ac.in

This versatility makes this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where a substituted benzaldehyde moiety is required. A study on the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives highlights the utility of related structures in creating new chemical entities. bhu.ac.in

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15ClO2 |

| Molecular Weight | 226.71 g/mol |

| Boiling Point | 318.9 °C at 760 mmHg |

| Density | 1.114 g/cm³ |

| Refractive Index | 1.532 |

| Flash Point | 125.7 °C |

Data sourced from a chemical supplier's technical information. researchgate.net

Potential in Agricultural Chemistry

The presence of both a chloro substituent and an alkoxy group on the benzaldehyde ring suggests a potential for biological activity, making this compound and its derivatives interesting candidates for investigation in agricultural chemistry. Many commercial pesticides contain halogen and ether functionalities.

Research on related compounds supports this potential. For instance, various substituted benzaldehydes have demonstrated antifungal properties. nih.govmdpi.com The antifungal activity is often enhanced by the presence of specific substituents on the aromatic ring. nih.gov Studies have shown that halogenated salicylaldehydes can exhibit potent antimicrobial activity. Furthermore, Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde have been synthesized and evaluated for their antimicrobial properties. researchgate.net

In addition to antifungal activity, benzaldehyde and its derivatives have been reported to possess insecticidal properties. researchgate.netnih.gov They can act as fumigants and may interfere with insect development. The herbicidal activity of salicylaldehyde (B1680747) and its derivatives has also been documented, with activity against both pre- and post-emergent weeds. mdpi.com

While direct studies on the agricultural applications of this compound are scarce, the documented biological activities of structurally similar compounds provide a strong rationale for its exploration as a lead compound in the development of new agrochemicals.

Table 2: Investigated Biological Activities of Related Benzaldehyde Derivatives

| Activity | Related Compound Class | Reference |

| Antifungal | Substituted Benzaldehydes | nih.gov, mdpi.com |

| Antimicrobial | Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | researchgate.net |

| Insecticidal | Benzaldehyde and derivatives | researchgate.net, nih.gov |

| Herbicidal | Salicylaldehyde and derivatives | mdpi.com |

Environmental Fate and Ecotoxicology of 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Degradation Pathways in Environmental Matrices

Information regarding the transformation and breakdown of 5-Chloro-2-(3-methylbutoxy)benzaldehyde in various environmental compartments is not available in published scientific literature.

Photodegradation Studies

No studies detailing the photodegradation of this compound were found. Research on the susceptibility of this compound to degradation by sunlight, which is a critical environmental process for many organic chemicals, has not been publicly documented. Consequently, its atmospheric half-life and the identity of its photolytic byproducts are unknown.

Biodegradation by Microorganisms

There is no available data on the biodegradation of this compound by environmental microorganisms. Studies that would determine its persistence or susceptibility to microbial breakdown in soil, sediment, or water treatment systems have not been identified. The potential for this compound to be mineralized or transformed by bacteria or fungi remains uncharacterized.

Ecotoxicological Impact on Non-Target Organisms

There is a lack of published research on the ecotoxicological effects of this compound on non-target species.

Aquatic Ecotoxicity

No data from studies on the toxicity of this compound to aquatic organisms such as fish, invertebrates (e.g., Daphnia), or algae could be located. Therefore, key metrics like the LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population) have not been established for this compound.

Interactive Data Table: Aquatic Ecotoxicity of this compound

| Species | Endpoint | Value | Exposure Duration | Reference |

| Fish | LC50 | No Data Available | No Data Available | N/A |

| Invertebrate (Daphnia) | EC50 | No Data Available | No Data Available | N/A |

| Algae | EC50 | No Data Available | No Data Available | N/A |

Terrestrial Ecotoxicity

Information on the toxicity of this compound to terrestrial organisms, including soil-dwelling invertebrates (such as earthworms), plants, and soil microorganisms, is not available in the scientific literature. The potential risks this compound may pose to the terrestrial environment are therefore unknown.

Interactive Data Table: Terrestrial Ecotoxicity of this compound

| Species/System | Endpoint | Value | Exposure Duration | Reference |

| Earthworm | LC50 | No Data Available | No Data Available | N/A |

| Plant | Germination Inhibition | No Data Available | No Data Available | N/A |

| Soil Microorganisms | Respiration Inhibition | No Data Available | No Data Available | N/A |

Future Research Directions and Challenges for 5 Chloro 2 3 Methylbutoxy Benzaldehyde

Innovations in Green Synthetic Approaches

The traditional synthesis of substituted benzaldehydes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. misericordia.edu Future research must prioritize the development of environmentally benign and efficient synthetic routes for 5-Chloro-2-(3-methylbutoxy)benzaldehyde.

Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, are central to modern synthetic chemistry. wjpmr.com For aromatic aldehydes, this includes exploring catalytic methods that replace stoichiometric reagents. wiley.com Innovations could focus on:

Catalytic Oxidation: Moving away from heavy metal oxidants like chromium(VI) and manganese(VII), research could explore the use of atmospheric oxygen as the primary oxidant, catalyzed by organic molecules like N-heterocyclic carbenes. misericordia.edu Photocatalytic strategies using catalysts like cobalt(II)/C3N4 composites in aqueous media also offer a promising, energy-efficient route for converting related compounds to aromatic aldehydes under mild conditions. nih.govscispace.com

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions, potentially utilizing microwave irradiation to reduce reaction times, presents a significant green advancement. misericordia.eduwjpmr.com Where solvents are necessary, the use of greener alternatives like bio-based esters or supercritical CO₂ should be investigated, though their limited commercial supply can pose a challenge. uk-cpi.com

Biomass-Derived Feedstocks: A long-term goal is to produce aromatic aldehydes from renewable biomass. rsc.org Strategies involving the catalytic fractionation and subsequent ozonolysis of lignin, a major component of lignocellulosic biomass, have shown promise for producing related compounds like vanillin (B372448) and could be adapted. rsc.orgrsc.org

| Green Synthesis Strategy | Potential Advantage | Associated Challenge |

| Catalytic Air Oxidation | Eliminates toxic heavy metal waste; uses an abundant, inexpensive oxidant. | Catalyst stability and selectivity can be issues; may require elevated temperatures or pressures. |

| Photocatalysis | Utilizes light as an energy source; can be conducted under mild conditions. nih.gov | Catalyst efficiency and separation; scalability of photochemical reactors. |

| Solvent-Free Synthesis | Reduces solvent waste and simplifies purification. misericordia.edu | Ensuring adequate mixing and heat transfer; potential for solid-state reactivity issues. |

| Biomass Conversion | Uses renewable feedstocks, reducing reliance on petroleum. rsc.org | Complex multi-step processes; low yields and difficult purification from complex mixtures. rsc.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs within this compound—a halogenated aromatic ring and an aldehyde functional group—are present in many biologically active molecules. This suggests that the compound and its derivatives could be promising candidates for drug discovery.

Substituted benzaldehydes and their derivatives have been investigated for a wide range of pharmacological activities. researchgate.nettransparencymarketresearch.com Future research should systematically screen this compound against various biological targets. Potential therapeutic areas to explore include:

Antimicrobial Agents: Aldehyde-containing compounds are known for their antimicrobial efficacy. transparencymarketresearch.com The presence of the chlorine atom may enhance this activity, as halogenation is a common strategy in the development of anti-infective agents. acs.orgmdpi.com

Anticancer Agents: Benzimidazole scaffolds, which can be synthesized from derivatives of benzaldehydes, have shown a wide array of biological activities, including anticancer properties. nih.gov Furthermore, some (benzyloxy)benzaldehyde moieties have demonstrated anticancer activity. nih.gov The potential of chlorine dioxide, a related halogen-containing compound, has also been explored for its anticancer effects. nih.gov

Neurological Disorders: Derivatives of benzaldehydes are being explored for the treatment of neurodegenerative conditions like Alzheimer's disease by acting as inhibitors of enzymes such as acetylcholinesterase. nih.gov

Antisickling Agents: Aromatic aldehydes have been identified as a class of compounds that can inhibit the sickling of red blood cells in sickle cell disease (SCD), primarily by increasing the affinity of hemoglobin for oxygen. nih.gov The specific substitution pattern of this compound could offer a unique interaction with hemoglobin.

Development of Advanced Analytical Methods for Detection and Quantification

As with any novel chemical entity, robust analytical methods are required for its detection and quantification in various matrices, from reaction mixtures to biological and environmental samples. Halogenated organic compounds (HOCs) can be challenging to analyze due to their diversity and potential for co-elution with other compounds. chromatographyonline.com

Current methods for analyzing HOCs often rely on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). acs.orgchromatographyonline.com Future research should focus on developing more sensitive, selective, and rapid analytical techniques.

Advanced Chromatographic Techniques: The use of comprehensive two-dimensional gas chromatography (GC×GC) can significantly enhance the separation of complex mixtures of halogenated compounds. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, enabling the confident identification and quantification of target analytes even in complex matrices. chromatographyonline.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. acs.org Developing MIP-based sensors for this compound could offer a highly selective and cost-effective method for its detection, particularly for on-site environmental or clinical monitoring. acs.org

| Analytical Technique | Principle | Application for this compound |

| GC-MS / LC-MS | Separates compounds based on volatility/polarity and identifies them by mass-to-charge ratio. chromatographyonline.com | Standard method for quantification in synthesis and metabolic studies. |

| GC×GC-HRMS | Provides superior separation and highly accurate mass measurement. chromatographyonline.com | Resolving the target compound from complex isomers and matrix interferences. |

| MIP-based Sensors | Creates specific binding cavities for the target molecule. acs.org | Rapid, selective, and potentially portable detection in environmental or biological samples. |

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. numberanalytics.com | Crucial for structural confirmation and purity assessment of the synthesized compound. |

Integration into Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound—the aldehyde, the ether oxygen, and the chloro-substituted aromatic ring—are all capable of participating in such interactions.

The study of intermolecular contacts in substituted benzaldehyde (B42025) derivatives has shown the importance of weak C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding in forming complex molecular assemblies. nih.gov This opens up avenues for:

Crystal Engineering: Systematically studying how the specific substituents of this compound direct its self-assembly in the solid state could lead to the design of new materials with tailored properties. nih.gov The interplay between hydrogen bonds from the aldehyde and potential halogen bonds from the chlorine atom is of particular interest.

Functionalized Supramolecular Polymers: The aldehyde group can be used as a reactive handle for the post-functionalization of supramolecular polymers. ecust.edu.cn This allows for the creation of diverse and functional materials from a single, pre-assembled backbone, which could have applications in catalysis or sensing.

Nanoparticle Functionalization: Benzaldehyde derivatives can be used to functionalize nanoparticles, creating materials with novel properties. For instance, benzaldehyde-functionalized ionic liquids have been synthesized as versatile platforms for further chemical transformations. researchgate.net

Addressing Scalability and Sustainability in Production

Transitioning a chemical synthesis from the laboratory bench to industrial-scale production presents a unique set of challenges that must be addressed to ensure the process is economically viable, safe, and sustainable. biosynth.comacsgcipr.org

Key challenges in scaling up the production of a fine chemical like this compound include:

Process Optimization and Control: Reactions that are well-behaved on a small scale can become problematic when scaled up due to issues with heat and mass transfer. biosynth.comcatalysts.com This requires careful optimization of reaction parameters and may necessitate the use of specialized equipment like continuous flow reactors, which can offer better control and safety. uk-cpi.comacsgcipr.org

Supply Chain Management: Securing a reliable and cost-effective supply of starting materials is crucial for large-scale manufacturing. biosynth.com The availability and price of the precursors needed for this compound will be a key factor in its commercial feasibility.

Waste Management and Lifecycle Assessment: A sustainable process must minimize waste and its environmental impact. uk-cpi.com This involves not only optimizing the reaction to reduce by-products but also developing effective methods for waste treatment and conducting a full lifecycle assessment to understand the environmental footprint from raw material sourcing to final product disposal. uk-cpi.com

| Challenge | Description | Potential Solution |

| Heat & Mass Transfer | Inefficient mixing and temperature control in large reactors can lead to side reactions and reduced yields. catalysts.com | Use of continuous flow reactors; advanced process control strategies. biosynth.comacsgcipr.org |

| Reaction Kinetics | A laboratory-scale synthesis may not be directly transferable and often requires re-optimization for large-scale production. biosynth.com | Thorough kinetic and thermodynamic studies; process modeling. |

| Downstream Processing | Purification and isolation of the final product can be energy and solvent-intensive. | Development of efficient extraction and crystallization methods; exploring alternatives to chromatography. |

| Safety & Environment | Handling large quantities of potentially hazardous materials increases risks. catalysts.com | Rigorous risk assessments; implementation of stringent safety protocols and waste management strategies. |

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 5-Chloro-2-(3-methylbutoxy)benzaldehyde?

- Methodology : The compound can be synthesized via nucleophilic substitution or Mitsunobu reaction to introduce the 3-methylbutoxy group onto a chlorinated benzaldehyde precursor. For example:

Alkylation : React 5-chloro-2-hydroxybenzaldehyde with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Formylation : If starting from a phenol derivative, employ Vilsmeier-Haack formylation to introduce the aldehyde group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is typically used to isolate the pure product .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ ~10 ppm for aldehyde proton; δ 1.0–1.6 ppm for 3-methylbutoxy CH₃ and CH₂ groups) and ¹³C NMR (δ ~190 ppm for aldehyde carbon) confirm substituent positions .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

- Melting Point : Compare observed values (e.g., 98–100°C for related chlorobenzaldehydes) with literature data .

Advanced Research Questions

Q. How do the substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Analysis :

- The 3-methylbutoxy group is an electron-donating, ortho/para-directing substituent, while the chlorine atom is electron-withdrawing but also ortho/para-directing. Competitive directing effects may lead to regioselectivity challenges.

- Experimental Approach : Perform nitration or halogenation reactions and analyze product ratios (HPLC or GC-MS). Computational modeling (DFT) can predict dominant reaction sites .

Q. What is the stability profile of this compound under varying pH and temperature conditions?

- Methodology :

- Acid/Base Stability : Reflux the compound in 1M HCl or NaOH and monitor degradation via TLC or LC-MS. The aldehyde group may undergo hydrolysis under strong basic conditions.

- Oxidative Stability : Expose to H₂O₂ or O₂ and track peroxide formation using iodometric titration.

- Storage Recommendations : Store in airtight containers at 2–8°C to prevent aldol condensation or oxidation .

Q. How can this compound be utilized in synthesizing heterocyclic scaffolds for pharmaceutical applications?

- Applications :

- Schiff Base Formation : React with amines (e.g., thiosemicarbazide) to form imines for antimicrobial studies .

- Cyclocondensation : Use in Pictet-Spengler reactions to synthesize tetrahydroisoquinolines or with hydrazines for pyrazole derivatives .

- Case Study : 5-Chloro-2-hydroxybenzaldehyde derivatives have been crystallographically characterized as thiosemicarbazone complexes, suggesting potential metal-chelating applications .

Q. How can complex splitting patterns in NMR spectra be resolved for this compound?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the 3-methylbutoxy chain and aromatic protons.

- Variable Temperature NMR : Reduce signal broadening caused by restricted rotation of the bulky alkoxy group .

Contradictions and Limitations

- Safety Data : While some SDS sheets report "no known hazards" for related benzaldehydes , others recommend using PPE (gloves, goggles) due to potential skin/eye irritation . Researchers should adopt precautionary measures until compound-specific toxicity studies are conducted.

- Spectral Interpretation : Absence of high-resolution crystallographic data for the target compound necessitates reliance on analogous structures (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。